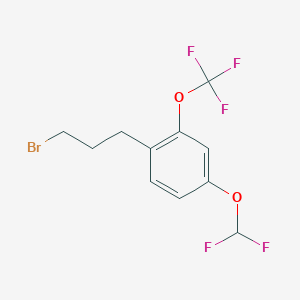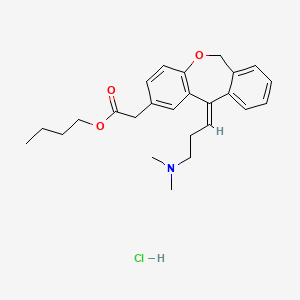
Butoxy Olopatadine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxy Olopatadine Hydrochloride is a derivative of Olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. It is primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. The compound works by blocking the effects of histamine, a primary mediator of inflammatory and allergic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butoxy Olopatadine Hydrochloride involves several steps, starting from an advanced intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve high-performance liquid chromatography (HPLC) for the determination of olopatadine content and related compounds. The process ensures high precision and accuracy, especially in pharmaceutical formulations .
Analyse Des Réactions Chimiques
Types of Reactions
Butoxy Olopatadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound shows strong degradation under oxidative conditions.
Reduction: Moderate degradation under photolytic environments.
Substitution: Common in the formation of the butoxy group.
Common Reagents and Conditions
Oxidative Reagents: Used in forced degradation studies.
Photolytic Conditions: Applied to study the stability of the compound.
Substitution Reagents:
Major Products Formed
The major products formed from these reactions include olopatadine related compound B and other degradation products, which are identified through UHPLC methods .
Applications De Recherche Scientifique
Butoxy Olopatadine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used in the study of histamine H1 antagonists and mast cell stabilizers.
Biology: Investigated for its effects on histamine release and inflammatory responses.
Medicine: Applied in the treatment of allergic conjunctivitis, rhinitis, and other allergic conditions.
Industry: Utilized in the formulation of ophthalmic solutions and nasal sprays
Mécanisme D'action
The mechanism of action of Butoxy Olopatadine Hydrochloride involves the selective inhibition of histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing inflammatory and allergic responses. The compound also stabilizes mast cells, preventing the release of histamine and other inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azelastine Hydrochloride: Another histamine H1 antagonist used in the treatment of allergic conditions.
Ketotifen: A mast cell stabilizer with similar applications.
Epinastine: Used in ophthalmic solutions for allergic conjunctivitis.
Uniqueness
Butoxy Olopatadine Hydrochloride is unique due to its dual action as a histamine H1 antagonist and mast cell stabilizer. This dual mechanism provides a more comprehensive approach to managing allergic conditions compared to other similar compounds .
Propriétés
Formule moléculaire |
C25H32ClNO3 |
|---|---|
Poids moléculaire |
430.0 g/mol |
Nom IUPAC |
butyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C25H31NO3.ClH/c1-4-5-15-28-25(27)17-19-12-13-24-23(16-19)22(11-8-14-26(2)3)21-10-7-6-9-20(21)18-29-24;/h6-7,9-13,16H,4-5,8,14-15,17-18H2,1-3H3;1H/b22-11-; |
Clé InChI |
IYDKSZJYIMNZHM-RDNBWONGSA-N |
SMILES isomérique |
CCCCOC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C.Cl |
SMILES canonique |
CCCCOC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


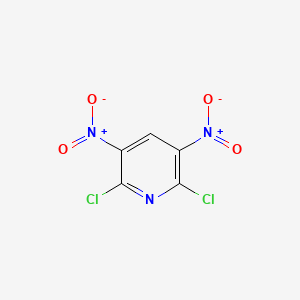
![(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid](/img/structure/B14073017.png)
![[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073027.png)


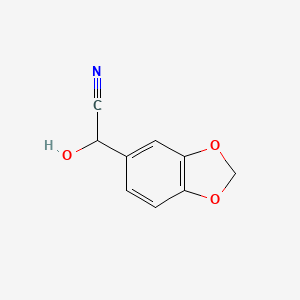
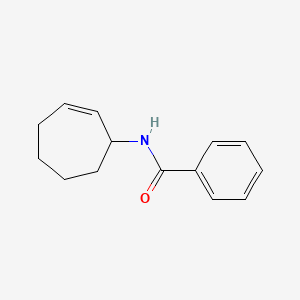
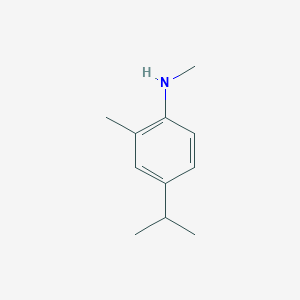
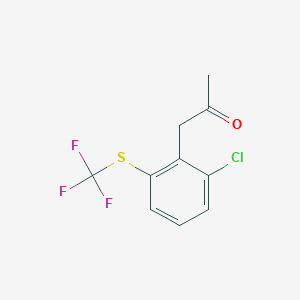
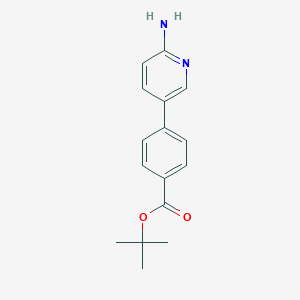
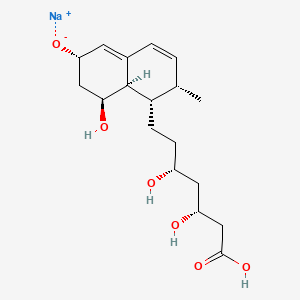

![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
